molecular formula C8H6F3NO2 B1455116 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone CAS No. 1060807-13-7

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone

Cat. No. B1455116
M. Wt: 205.13 g/mol
InChI Key: JVODJUPRDFVPOW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone (TFME) is a trifluoromethyl ketone that has been studied for its potential applications in medicinal chemistry. It is a useful synthetic intermediate for the preparation of a variety of compounds, including drugs, pesticides, and other organic molecules. TFME has been studied for its ability to interact with various enzymes and receptors, and for its potential to act as an inhibitor of some metabolic pathways.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Novel Compounds : Trifluoromethylated β-acetal-diols and their derivatives have been synthesized, demonstrating the utility of trifluoromethylated compounds in creating complex molecules with potential applications in medicinal chemistry and materials science (Zanatta et al., 2001).
  • Chemoenzymatic Synthesis : A series of 1‐aryl‐2,2,2‐trifluoroethanones were synthesized and used in studies on bioreduction using stereocomplementary alcohol dehydrogenases, indicating the role of such compounds in developing enantioselective syntheses (González-Martínez et al., 2019).
  • Sensing and Detection : Designed and synthesized a β-diketone that acts as a sensor for Al3+ ions, showing the potential of trifluoromethylated compounds in the development of sensitive and selective ion detectors (Yu et al., 2017).

Material Science and Polymer Chemistry

  • Hyperbranched Polymers : Demonstrated the synthesis of hyperbranched polymers with a controlled degree of branching from 0 to 100%, highlighting the versatility of trifluoromethylated compounds in polymer chemistry (Segawa et al., 2010).

Biological Studies and Applications

  • Green Synthesis and Biological Activity : Performed green synthesis and biological evaluation of novel series of naphthyridines, including trifluoromethyl-substituted compounds, showing good antimicrobial activity. This points to the potential of using such compounds in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).

properties

IUPAC Name

2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-6-4-2-3-5(12-6)7(13)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVODJUPRDFVPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744630
Record name 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone

CAS RN

1060807-13-7
Record name 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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